2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 4-chlorobenzaldehyde, 3,4-dimethylaniline, and 2-aminopyrimidine under acidic conditions to form the desired imidazo[1,2-a]pyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring fused to an imidazole ring.
Imidazo[1,2-a]thiazole: Features a thiazole ring fused to an imidazole ring.
Uniqueness: The specific substitution pattern and the fused imidazo[1,2-a]pyrimidine scaffold contribute to its distinct properties and versatility in various scientific research fields .
Properties
Molecular Formula |
C20H17ClN4 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C20H17ClN4/c1-13-4-9-17(12-14(13)2)23-19-18(15-5-7-16(21)8-6-15)24-20-22-10-3-11-25(19)20/h3-12,23H,1-2H3 |
InChI Key |
SGCBVWQJLLFVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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